Cas no 2171772-52-2 (2-amino-4-(methoxymethyl)-5-methylhexanamide)

2-amino-4-(methoxymethyl)-5-methylhexanamide 化学的及び物理的性質
名前と識別子
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- 2-amino-4-(methoxymethyl)-5-methylhexanamide
- 2171772-52-2
- EN300-1298699
-
- インチ: 1S/C9H20N2O2/c1-6(2)7(5-13-3)4-8(10)9(11)12/h6-8H,4-5,10H2,1-3H3,(H2,11,12)
- InChIKey: YSFZTXSAASURFO-UHFFFAOYSA-N
- SMILES: O(C)CC(CC(C(N)=O)N)C(C)C
計算された属性
- 精确分子量: 188.152477885g/mol
- 同位素质量: 188.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 6
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.3Ų
- XLogP3: 0.1
2-amino-4-(methoxymethyl)-5-methylhexanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298699-2500mg |
2-amino-4-(methoxymethyl)-5-methylhexanamide |
2171772-52-2 | 2500mg |
$2071.0 | 2023-09-30 | ||
Enamine | EN300-1298699-500mg |
2-amino-4-(methoxymethyl)-5-methylhexanamide |
2171772-52-2 | 500mg |
$1014.0 | 2023-09-30 | ||
Enamine | EN300-1298699-1000mg |
2-amino-4-(methoxymethyl)-5-methylhexanamide |
2171772-52-2 | 1000mg |
$1057.0 | 2023-09-30 | ||
Enamine | EN300-1298699-50mg |
2-amino-4-(methoxymethyl)-5-methylhexanamide |
2171772-52-2 | 50mg |
$888.0 | 2023-09-30 | ||
Enamine | EN300-1298699-250mg |
2-amino-4-(methoxymethyl)-5-methylhexanamide |
2171772-52-2 | 250mg |
$972.0 | 2023-09-30 | ||
Enamine | EN300-1298699-5000mg |
2-amino-4-(methoxymethyl)-5-methylhexanamide |
2171772-52-2 | 5000mg |
$3065.0 | 2023-09-30 | ||
Enamine | EN300-1298699-100mg |
2-amino-4-(methoxymethyl)-5-methylhexanamide |
2171772-52-2 | 100mg |
$930.0 | 2023-09-30 | ||
Enamine | EN300-1298699-1.0g |
2-amino-4-(methoxymethyl)-5-methylhexanamide |
2171772-52-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1298699-10000mg |
2-amino-4-(methoxymethyl)-5-methylhexanamide |
2171772-52-2 | 10000mg |
$4545.0 | 2023-09-30 |
2-amino-4-(methoxymethyl)-5-methylhexanamide 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
2-amino-4-(methoxymethyl)-5-methylhexanamideに関する追加情報
Professional Introduction to 2-amino-4-(methoxymethyl)-5-methylhexanamide (CAS No. 2171772-52-2)
2-amino-4-(methoxymethyl)-5-methylhexanamide, a compound with the chemical identifier CAS No. 2171772-52-2, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motifs, has garnered attention for its potential applications in drug discovery and molecular medicine. The presence of both amino and methoxymethyl functional groups provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
The< strong>amino group at the 2-position of the hexanamide backbone introduces reactivity that is conducive to various coupling reactions, such as amide bond formation and Schiff base condensation. This feature is particularly useful in the construction of peptidomimetics and protease inhibitors, where precise control over molecular architecture is essential. Additionally, the< strong>methoxymethyl group at the 4-position serves as a protecting group for alcohols or as a precursor for etherification reactions, enhancing the compound's utility in synthetic pathways.
The< strong>5-methylhexanamide moiety contributes to the overall steric and electronic properties of the molecule, influencing its solubility, stability, and interactions with biological targets. Recent studies have highlighted the importance of such structural features in optimizing pharmacokinetic profiles and improving binding affinity to therapeutic targets. The compound's< strong>CAS No. 2171772-52-2 provides a unique identifier that facilitates accurate documentation and retrieval of research data, ensuring consistency across scientific literature and industrial applications.
In the realm of drug discovery, 2-amino-4-(methoxymethyl)-5-methylhexanamide has been explored as a precursor for novel therapeutic agents. Its structural flexibility allows for the derivatization into molecules with diverse biological activities. For instance, modifications at the amino group can yield potent enzyme inhibitors or receptor antagonists, while alterations at the methoxymethyl position can lead to compounds with enhanced metabolic stability. These attributes make it a promising candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-amino-4-(methoxymethyl)-5-methylhexanamide for their pharmacological potential. Molecular modeling techniques have been employed to predict binding interactions with target proteins, providing insights into how structural modifications might influence efficacy and selectivity. Such computational approaches are increasingly integral to modern drug development pipelines, streamlining the process from initial discovery to clinical candidates.
The synthesis of< strong>2-amino-4-(methoxymethyl)-5-methylhexanamide involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include nucleophilic substitution reactions to introduce the amino and methoxymethyl groups, followed by cyclization or condensation processes to form the amide linkage. Optimizing these synthetic routes is crucial for achieving high yields and purity, which are essential for subsequent biological evaluations.
The compound's< strong>CAS No. 2171772-52-2 serves as a reference point in academic and industrial research, ensuring that scientists worldwide can access reliable information about its properties and applications. Databases such as PubChem and Reaxys contain extensive data on this molecule, including spectroscopic information, predicted toxicological profiles, and experimental procedures for synthesis. These resources are invaluable for researchers aiming to leverage this compound in their own work.
In conclusion, 2-amino-4-(methoxymethyl)-5-methylhexanamide represents a compelling subject of study in pharmaceutical chemistry due to its structural versatility and potential therapeutic applications. The combination of< strong>amino,< strong>methoxymethyl, and< strong>methylhexanamide functional groups offers a rich platform for innovation in drug design. As research continues to uncover new synthetic strategies and biological targets, compounds like this one will undoubtedly play an increasingly important role in advancing medical science.
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